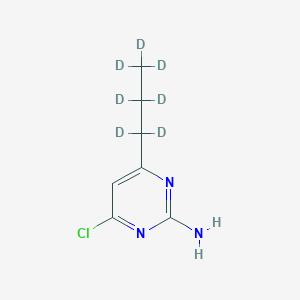
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- is a deuterated derivative of 4-chloro-6-propyl-2-pyrimidinamine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium atoms in the propyl group can influence the compound’s chemical properties and interactions, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- typically involves the introduction of deuterium atoms into the propyl group of 4-chloro-6-propyl-2-pyrimidinamine. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents or solvents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Formation of various substituted pyrimidinamine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a tracer in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-propyl-2-pyrimidinamine: The non-deuterated version of the compound.
4-Chloro-6-methyl-2-pyrimidinamine: A similar compound with a methyl group instead of a propyl group.
2-Aminopyrimidine Derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
The presence of deuterium atoms in 2-Pyrimidinamine, 4-chloro-6-(propyl-1,1,2,2,3,3,3-d7)- makes it unique. Deuterium can enhance the compound’s metabolic stability and alter its chemical properties, providing advantages in research and potential therapeutic applications.
Properties
CAS No. |
1185315-12-1 |
|---|---|
Molecular Formula |
C7H10ClN3 |
Molecular Weight |
178.67 g/mol |
IUPAC Name |
4-chloro-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10,11)/i1D3,2D2,3D2 |
InChI Key |
LAMDKQQOSGMNSB-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC(=NC(=N1)N)Cl |
Canonical SMILES |
CCCC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

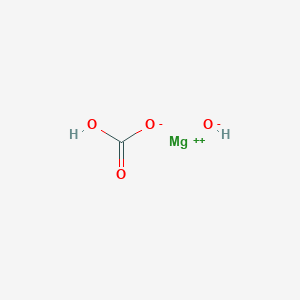
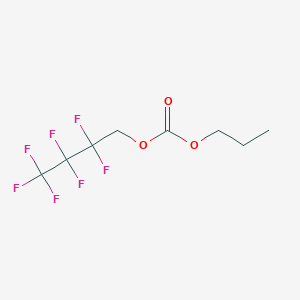


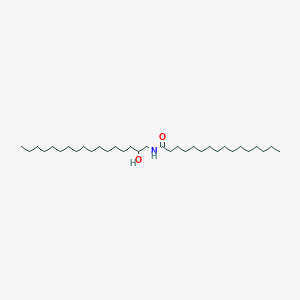

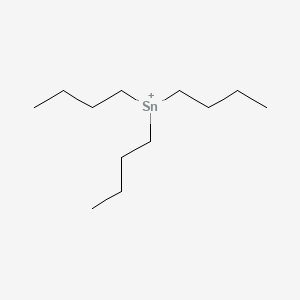



![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
